molecular formula C16H16N8 B2610816 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile CAS No. 2320954-70-7

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile

Cat. No.: B2610816
CAS No.: 2320954-70-7
M. Wt: 320.36
InChI Key: WTSPYOWUCMABEH-UHFFFAOYSA-N
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Description

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile (CAS# 2320954-70-7) is a chemical compound with the molecular formula C16H16N8 and a molecular weight of 320.35 g/mol . It features a complex structure that incorporates a 1,2,4-triazolo[4,3-b]pyridazine moiety linked to a picolinonitrile group via a 1,4-diazepane ring . Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been the subject of significant research in medicinal chemistry due to their diverse biological activities. Historically, derivatives of this heterocyclic system have been investigated for their central nervous system (CNS) activity, with some showing promising anxiolytic effects in preclinical models . These activities are often associated with the compound's ability to interact with key neurotransmitter receptors in the brain. Furthermore, structurally similar triazolopyridazine and triazolopyridine compounds have demonstrated potential as inhibitors of various kinases and enzymes, making them valuable tools for probing cellular signaling pathways . The presence of multiple nitrogen atoms in its structure suggests potential for use as a ligand in coordination chemistry or as a building block in the synthesis of more complex pharmaceutical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can source this compound from various suppliers, with availability in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c17-11-13-3-1-4-14(19-13)22-7-2-8-23(10-9-22)16-6-5-15-20-18-12-24(15)21-16/h1,3-6,12H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPYOWUCMABEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Triazolopyridazine Derivatives: Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) shares the triazolopyridazine core but substitutes the diazepane and picolinonitrile groups with a phenylacetamide moiety. Lin28-1632 exhibits functional inhibition of Lin28 proteins, a property attributed to its planar triazolopyridazine ring enabling π-π stacking interactions with RNA-binding domains . In contrast, the diazepane group in the target compound may enhance conformational flexibility and solubility.
  • Pyrazolo[3,4-d]pyrimidines: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and derivatives (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) lack the diazepane ring but feature fused pyrimidine and triazole systems. These analogs demonstrate isomerization-dependent bioactivity; for example, isomerization from pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) alters binding affinity to adenosine receptors .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Reported Activity
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile ~402.4 g/mol Diazepane, picolinonitrile Limited data; hypothesized kinase inhibition
Lin28-1632 337.4 g/mol Phenylacetamide, methyl group Lin28 protein inhibition (IC₅₀ ~80 µM)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) 268.3 g/mol Pyrazolopyrimidine, p-tolyl group Adenosine receptor modulation

Research Findings and Gaps

  • Key Findings: Triazolopyridazine-based compounds exhibit diverse bioactivities depending on substituents (e.g., Lin28-1632’s RNA-binding vs. adenosine receptor modulation in pyrazolopyrimidines) . Diazepane-containing derivatives may offer improved solubility but require optimization for metabolic stability .
  • Gaps in Knowledge: No direct in vitro or in vivo data for this compound are available in peer-reviewed literature. Comparative studies with diazepane-free analogs (e.g., replacing diazepane with piperazine) are needed to assess structural advantages.

Biological Activity

The compound 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile represents a novel structure within the realm of medicinal chemistry, particularly in the search for new therapeutic agents. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C14_{14}H15_{15}N7_{7}
  • Molecular Weight : 283.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyridazine moieties are known to enhance binding affinity to proteins involved in cell signaling and proliferation.

Key Mechanisms:

  • Tubulin Inhibition : Similar to other compounds in its class, it is hypothesized that this compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis.
  • Kinase Inhibition : The presence of the triazole ring suggests potential inhibition of specific kinases involved in cancer progression.

Biological Activity

Recent studies have highlighted the antiproliferative effects of similar compounds derived from the [1,2,4]triazolo[4,3-b]pyridazine scaffold. For instance:

  • Antiproliferative Activity : Compounds with related structures have shown moderate to potent activity against various cancer cell lines. In particular, derivatives have demonstrated IC50_{50} values in the low micromolar range against cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) .

Data Table: Biological Activity Comparison

CompoundCell LineIC50_{50} (μM)Mode of Action
CA-4A5490.009Tubulin Inhibition
4qA5490.008Tubulin Inhibition
6-(4-...)SGC-7901TBDTBD

Case Studies

  • Study on Antiproliferative Effects :
    In a synthesis and bioevaluation study involving various [1,2,4]triazolo[4,3-b]pyridazine derivatives, one compound exhibited significant antiproliferative activity with an IC50_{50} value comparable to established drugs like combretastatin A-4 . The study utilized MTT assays across multiple cancer cell lines.
  • Mechanistic Insights :
    Molecular docking studies indicated that certain derivatives bind effectively to the colchicine site on tubulin, suggesting a mechanism similar to other microtubule-targeting agents . This interaction was further validated through immunostaining assays that demonstrated disrupted microtubule dynamics.

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